molecular formula C86H122F5N29O17 B1668691 CBP-501 CAS No. 565434-85-7

CBP-501

Número de catálogo: B1668691
Número CAS: 565434-85-7
Peso molecular: 1929.1 g/mol
Clave InChI: DEZJGRPRBZSAKI-KMGSDFBDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CBP-501 is a peptide fragment derived from the larger Cdc25C phosphatase enzyme. This enzyme plays a crucial role in cell cycle regulation by activating cyclin-dependent kinases (CDKs), which are essential for the progression of cells through the cell cycle. Specifically, Cdc25C phosphatase is involved in the transition from the G2 phase to the M phase, facilitating cell division. The peptide fragment (211-221) is often studied for its specific interactions and functions within the larger enzyme.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CBP-501 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptide fragments like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

CBP-501 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at methionine residues, using reagents like hydrogen peroxide.

    Reduction: Disulfide bonds within the peptide can be reduced using dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Dithiothreitol (DTT), neutral pH.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids. These modifications can alter the peptide’s function and interactions.

Aplicaciones Científicas De Investigación

Oncology

CBP-501 has been studied in various clinical settings:

  • Malignant Pleural Mesothelioma : A Phase 2 trial demonstrated that this compound combined with cisplatin and pemetrexed achieved a significant progression-free survival rate in treatment-naive patients.
  • Non-Small Cell Lung Cancer : Ongoing studies are assessing its efficacy in combination with immune checkpoint inhibitors like nivolumab.
  • Pancreatic Cancer : Recent trials have shown promising results for this compound in treating metastatic pancreatic adenocarcinoma.

Summary of Clinical Trials

Trial PhaseCancer TypeCombination TreatmentKey Findings
Phase 1Ovarian CancerThis compound + CisplatinExpected safety profile; promising activity observed.
Phase 2Malignant Pleural MesotheliomaThis compound + Cisplatin + PemetrexedAchieved primary efficacy endpoint for progression-free survival.
Phase 1bPancreatic CancerThis compound + Cisplatin + NivolumabPromising data in heavily pretreated patients.

Immunogenic Cell Death Induction

A study demonstrated that the combination of this compound and cisplatin significantly enhanced immunogenic cell death compared to cisplatin alone. This was evidenced by increased CD8 T cell infiltration and decreased M2 macrophage presence in tumor tissues (Chen et al., 2017) . The study utilized a syngeneic mouse model to validate these findings, highlighting the potential for this compound to synergize with existing therapies.

Efficacy in Combination with Immune Checkpoint Inhibitors

Research indicates that combining this compound with immune checkpoint inhibitors like anti-PD-1 or anti-PD-L1 can lead to additive antitumor effects. In preclinical models, this combination resulted in enhanced tumor rejection rates and improved overall survival metrics (CanBas Co., Ltd., 2023) .

Mecanismo De Acción

CBP-501 exerts its effects by dephosphorylating specific serine and threonine residues on cyclin-dependent kinases (CDKs). This dephosphorylation activates the CDKs, allowing the cell to progress from the G2 phase to the M phase of the cell cycle. The peptide interacts with molecular targets such as cyclin B1 and CDK1, forming a complex that is crucial for cell division.

Comparación Con Compuestos Similares

CBP-501 can be compared with other similar compounds, such as:

    Cdc25A phosphatase: Involved in the G1/S transition of the cell cycle.

    Cdc25B phosphatase: Plays a role in both the G1/S and G2/M transitions.

    Cdc25C phosphatase (full-length): The complete enzyme with broader regulatory functions.

The uniqueness of this compound lies in its specific sequence and role within the larger enzyme, making it a valuable tool for studying the detailed mechanisms of cell cycle regulation.

Actividad Biológica

CBP-501 is a novel calmodulin-modulating peptide developed for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC), malignant pleural mesothelioma (MPM), and pancreatic cancer. Its mechanism of action involves enhancing the efficacy of platinum-based chemotherapeutics, such as cisplatin and carboplatin, while also modulating immune responses against tumors.

This compound operates through several biological pathways:

  • Calmodulin Interaction : It binds directly to calmodulin, inhibiting its signaling pathways, which are critical for tumor cell survival and proliferation.
  • Platinum Influx Enhancement : The compound increases the uptake of platinum agents into cancer cells, thereby enhancing their cytotoxic effects .
  • Immunogenic Cell Death : this compound induces immunogenic cell death in tumor cells, promoting an immune response against the tumor .
  • Macrophage Modulation : It suppresses M2 macrophage activity and reduces cytokine production (e.g., IL-6, IL-10) that supports tumor growth .

Summary of Biological Activities

ActivityDescription
Increased Platinum Influx Enhances uptake of cisplatin and carboplatin in tumor cells.
Immunogenic Cell Death Promotes immune system recognition and destruction of tumor cells.
Macrophage Suppression Reduces M2 macrophage activity and cytokine production.
Cancer Stem Cell Reduction Lowers populations of cancer stem cells, which are resistant to conventional therapies.
Inhibition of EMT Prevents epithelial-to-mesenchymal transition, reducing metastasis potential.

Phase I Trials

This compound has undergone several clinical trials to evaluate its safety and efficacy:

  • Monotherapy and Combination with Cisplatin : Initial Phase I studies indicated that this compound is well-tolerated when used alone or in combination with cisplatin in patients with advanced solid tumors. The maximum tolerated dose (MTD) was established without significant dose-limiting toxicities (DLTs) .
  • Phase I/II in Ovarian Cancer : A study combining this compound with cisplatin showed promising activity in platinum-resistant ovarian carcinoma, with indications of clinical benefit observed .

Phase II Trials

  • Malignant Pleural Mesothelioma : A Phase II trial demonstrated a significant improvement in progression-free survival (PFS) when this compound was combined with cisplatin and pemetrexed .
  • Pancreatic Cancer : A multicenter randomized Phase II study is currently assessing the efficacy of this compound combined with cisplatin and nivolumab for metastatic pancreatic adenocarcinoma. Early results indicate a 44.4% three-month PFS rate in treatment arms involving this compound .

Case Study 1: Ovarian Cancer

A patient with platinum-resistant ovarian cancer received a combination therapy including this compound. The treatment led to a partial response, demonstrating the potential of this compound to enhance the effectiveness of existing therapies in resistant cases.

Case Study 2: Mesothelioma

In a clinical trial involving patients with malignant pleural mesothelioma, the combination of this compound with standard chemotherapy resulted in improved survival rates compared to historical controls.

Q & A

Basic Research Questions

Q. What is the standard protocol for synthesizing CBP-501 and ensuring its purity for in vitro studies?

this compound is synthesized using solid-phase peptide synthesis (SPPS) . The process involves:

  • Activation : Amino acids are activated using coupling reagents like HBTU or HATU to enable peptide bond formation.
  • Coupling : Sequential addition of amino acids to a resin-bound chain, ensuring sequence fidelity.
  • Deprotection : Removal of temporary Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups after each coupling step.
  • Cleavage : Final cleavage from the resin using trifluoroacetic acid (TFA) to release the peptide.
  • Purification : Reverse-phase HPLC is used to achieve >95% purity, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural validation .

Methodological Tip: Optimize coupling efficiency by monitoring reaction completion via Kaiser tests or UV absorbance.

Q. How does this compound modulate the G2/M cell cycle checkpoint, and what experimental models are typically used to study this mechanism?

this compound targets Cdc25C phosphatase , which dephosphorylates CDK1/cyclin B1 complexes to drive G2/M transition. Key experimental models include:

  • In vitro : Human cancer cell lines (e.g., HeLa, MCF-7) treated with this compound, followed by flow cytometry to assess cell cycle arrest (e.g., propidium iodide staining for DNA content).
  • In vivo : Xenograft models (e.g., pancreatic ductal adenocarcinoma in mice) to evaluate tumor growth inhibition via immunohistochemical analysis of CDK1 phosphorylation status .

Methodological Tip: Validate target engagement using Western blotting for phospho-CDK1 (Tyr15) and co-immunoprecipitation assays to confirm this compound-Cdc25C interactions .

Advanced Research Questions

Q. What methodological considerations are critical when designing in vivo studies to evaluate this compound's efficacy in pancreatic cancer models, particularly regarding translational relevance?

Key considerations include:

  • Model Selection : Use patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs) to recapitulate human tumor heterogeneity and stromal interactions .
  • Dosing Regimen : Align with pharmacokinetic (PK) data—e.g., intraperitoneal administration at 10 mg/kg thrice weekly to maintain therapeutic plasma levels.
  • Endpoint Design : Combine tumor volume measurements with biomarkers (e.g., serum CA19-9 levels) and histopathological analysis of metastasis.
  • Control Groups : Include cohorts treated with standard-of-care agents (e.g., gemcitabine + nab-paclitaxel) to benchmark efficacy .

Methodological Tip: Incorporate adaptive trial designs to adjust dosing based on interim PK/PD analyses, as seen in recent Phase I/II trials testing this compound combinations .

Q. How can researchers reconcile contradictory findings between this compound's in vitro kinase inhibition data and in vivo tumor regression outcomes?

Contradictions may arise from differences in:

  • Microenvironmental Factors : Tumor stroma in vivo may sequester this compound or upregulate compensatory pathways (e.g., Cdc25A/B phosphatases).
  • Experimental Conditions : In vitro assays often use supraphysiological drug concentrations; validate findings using 3D spheroid cultures or hypoxia-mimicking conditions.
  • Data Interpretation : Apply systems biology approaches (e.g., RNA-seq or phosphoproteomics) to identify off-target effects or pathway crosstalk.

Methodological Tip: Use Bayesian meta-analysis to quantitatively assess heterogeneity across studies, as recommended in frameworks for resolving conflicting preclinical data .

Q. Methodological Frameworks for Rigorous Research

  • PICO Framework : Structure research questions around Population (e.g., pancreatic cancer models), Intervention (this compound), Comparison (standard therapies), and Outcomes (tumor regression, survival) .
  • FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Interesting (mechanistic novelty), Novel (addressing gaps in cell cycle regulation), Ethical (animal welfare compliance), and Relevant (translational potential) .

Q. Data Presentation Guidelines

  • Tables : Include standard deviations and p-values for in vitro dose-response curves (e.g., IC50 values across cell lines).
  • Figures : Use high-contrast microscopy images for tumor sections, with scale bars and quantified histopathology scores .

Propiedades

Número CAS

565434-85-7

Fórmula molecular

C86H122F5N29O17

Peso molecular

1929.1 g/mol

Nombre IUPAC

(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-benzoylphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C86H122F5N29O17/c87-64-49(65(88)67(90)68(91)66(64)89)39-60(118-80(135)62(42-122)120-77(132)59(38-47-40-109-51-19-8-7-18-48(47)51)117-79(134)61(41-121)119-70(125)50(92)36-44-25-27-46(28-26-44)69(124)45-16-5-2-6-17-45)78(133)116-58(37-43-14-3-1-4-15-43)76(131)113-54(22-11-33-106-84(98)99)72(127)110-52(20-9-31-104-82(94)95)71(126)111-53(21-10-32-105-83(96)97)73(128)114-56(29-30-63(93)123)75(130)112-55(23-12-34-107-85(100)101)74(129)115-57(81(136)137)24-13-35-108-86(102)103/h2,5-8,16-19,25-28,40,43,50,52-62,109,121-122H,1,3-4,9-15,20-24,29-39,41-42,92H2,(H2,93,123)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,128)(H,115,129)(H,116,133)(H,117,134)(H,118,135)(H,119,125)(H,120,132)(H,136,137)(H4,94,95,104)(H4,96,97,105)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m1/s1

Clave InChI

DEZJGRPRBZSAKI-KMGSDFBDSA-N

SMILES

C1CCC(CC1)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N

SMILES isomérico

C1CCC(CC1)C[C@H](C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)[C@@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CO)NC(=O)[C@@H](CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N

SMILES canónico

C1CCC(CC1)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N

Apariencia

Solid powder

Key on ui other cas no.

565434-85-7

Pureza

>98% (or refer to the Certificate of Analysis)

Secuencia

XSWSXXRRRQRR

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CBP501. Amino acid sequence: DArginine 4benzoylDphenylalanylDserylDtryptophylDseryl23456pentafluoroDphenylalanyl3cyclohexylDalanylDarginylDarginylDarginylDglutaminylDarginyl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.